Hexaammine cobalt(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

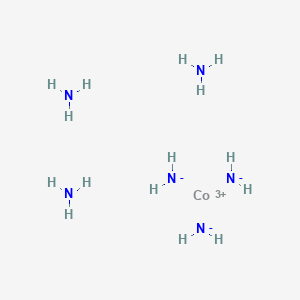

Hexaammine cobalt(III), also known as Hexaammine cobalt(III), is a useful research compound. Its molecular formula is CoH15N6 and its molecular weight is 158.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hexaammine cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexaammine cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

1.1 Photocatalysis

Hexaammine cobalt(III) chloride has been utilized in photocatalytic systems for water oxidation. A study demonstrated that when hexaammine cobalt(III) chloride reacted with silver nitrate in a buffered solution, it formed a molecular Co(III)/AgCl photocatalyst. This system exhibited water oxidation activity under visible light, significantly outperforming other photocatalysts like CoO_x/anatase-TiO₂. The apparent quantum yield was measured at 0.20% under specific light conditions, indicating its potential for solar energy applications in water splitting .

1.2 Electrochemical Reduction

Research has shown that hexaammine cobalt(III) can be electrochemically reduced, making it useful in electrochemical sensors and batteries. The complex has been grafted onto reduced graphene oxide to enhance its electrochemical properties, demonstrating improved conductivity and stability .

Structural Biology

Hexaammine cobalt(III) chloride plays a crucial role in structural biology, particularly in the stabilization of nucleic acids during X-ray crystallography. The positive charge of the cobalt complex helps to stabilize the negatively charged phosphate backbone of DNA and RNA, facilitating the resolution of their structures . This application is vital for understanding biological processes at the molecular level.

Antimicrobial Properties

Hexaammine cobalt(III) exhibits notable antibacterial and antiviral properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. In particular, one study highlighted its potential application against Rhizobium vitis, a bacterium associated with plant tumors, where it demonstrated significant inhibitory effects .

Material Science

4.1 Synthesis of New Materials

The compound is also involved in the synthesis of novel materials such as cyclo-N₅⁻-based explosives. Hexaammine cobalt(III) salts have been characterized for their high nitrogen content and sensitivity properties, making them candidates for advanced energetic materials .

4.2 Coordination Chemistry

In coordination chemistry, hexaammine cobalt(III) serves as a building block for creating complex structures with other ligands and anions. Its ability to form stable complexes allows for the exploration of new chemical properties and reactions .

Data Summary Table

Case Studies

Case Study 1: Photocatalytic Water Oxidation

In an experiment involving hexaammine cobalt(III) chloride, researchers created a photocatalytic system that effectively oxidized water under visible light irradiation. The study highlighted the importance of pH in optimizing the reaction conditions and achieving maximum oxygen evolution rates.

Case Study 2: Structural Stabilization in X-ray Crystallography

Hexaammine cobalt(III) chloride was employed in a structural biology study to stabilize RNA during crystallization trials. The presence of this complex allowed for clearer diffraction patterns, leading to successful structure determination.

Properties

CAS No. |

14695-95-5 |

|---|---|

Molecular Formula |

CoH15N6 |

Molecular Weight |

158.09 g/mol |

IUPAC Name |

azane;azanide;cobalt(3+) |

InChI |

InChI=1S/Co.3H3N.3H2N/h;3*1H3;3*1H2/q+3;;;;3*-1 |

InChI Key |

VZVHUBYZGAUXLX-UHFFFAOYSA-N |

SMILES |

N.N.N.[NH2-].[NH2-].[NH2-].[Co+3] |

Canonical SMILES |

N.N.N.[NH2-].[NH2-].[NH2-].[Co+3] |

Synonyms |

Co(3)-NH3(6) Co(III)hexammine cobalt ammonium complex cobalt(III) hexaammine hexaammine cobalt(III) hexammine cobalt(III) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.